molecular formula C4H6OSn B14751356 Diethenyl-oxo-tin CAS No. 4782-25-6

Diethenyl-oxo-tin

Cat. No.: B14751356
CAS No.: 4782-25-6
M. Wt: 188.80 g/mol
InChI Key: WBOCPDCTPPPPLR-UHFFFAOYSA-N
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Description

Diethenyl-oxo-tin (hypothetical IUPAC name: oxobis(vinyl)stannane) is an organotin compound characterized by two vinyl (ethenyl) groups bonded to a central tin atom and an oxygen atom. These compounds are critical in industrial applications, including polymer stabilization, catalysis, and coatings.

Properties

CAS No.

4782-25-6

Molecular Formula

C4H6OSn

Molecular Weight

188.80 g/mol

IUPAC Name

bis(ethenyl)-oxotin

InChI

InChI=1S/2C2H3.O.Sn/c2*1-2;;/h2*1H,2H2;;

InChI Key

WBOCPDCTPPPPLR-UHFFFAOYSA-N

Canonical SMILES

C=C[Sn](=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethenyl-oxo-tin can be synthesized through the reaction of divinyltin dichloride with water under controlled conditions . The reaction typically involves the hydrolysis of divinyltin dichloride, leading to the formation of this compound. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale hydrolysis of divinyltin dichloride in a controlled environment. The process is optimized to ensure high yield and purity, with careful monitoring of reaction parameters. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the product .

Chemical Reactions Analysis

Types of Reactions

Diethenyl-oxo-tin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethenyl-oxo-tin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethenyl-oxo-tin involves its interaction with molecular targets through its tin-oxygen core and ethenyl groups. The compound can form coordination complexes with various biomolecules, influencing their structure and function. In photolithography, this compound acts as a photoresist by undergoing photochemical reactions upon exposure to ultraviolet light, leading to changes in solubility and enabling pattern formation .

Comparison with Similar Compounds

Chemical and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structure
Dibutyl(oxo)tin 818-08-6 C₈H₁₈OSn 248.71 (C₄H₉)₂Sn=O
Dioctyltin oxide 870-08-6 C₁₆H₃₄OSn 361.15 (C₈H₁₇)₂Sn=O
DIBUTYL TIN OXIDE* 3140400† Mixture - Complex polymer additive

Note:

  • DIBUTYL TIN OXIDE () is described as a mixture, likely containing dibutyl(oxo)tin alongside other components. Its CAS number (3140400) appears incomplete or erroneous, as valid CAS numbers follow a 5- to 7-digit format with hyphens.
  • Dioctyltin oxide () has a longer alkyl chain, resulting in higher molecular weight and altered solubility compared to dibutyl analogs.

Hazard Profiles

  • Dibutyl(oxo)tin: No significant hazards are listed in , but its classification as an industrial chemical implies restricted use.
  • Dioctyltin oxide: Limited hazard data, though organotin compounds are generally associated with environmental persistence and bioaccumulation risks.
  • DIBUTYL TIN OXIDE : Classified under UN3077 (environmentally hazardous substance), with precautions against inhalation and dermal exposure .

Research Findings

  • Thermal Stability : Longer alkyl chains (e.g., octyl in dioctyltin oxide) enhance thermal stability, making them suitable for high-temperature processes. Shorter chains (e.g., butyl) are more reactive but less stable .
  • Toxicity Trends: Smaller organotin compounds (e.g., trimethyltin) are typically more toxic than larger analogs (e.g., dioctyltin oxide) due to increased bioavailability .

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